2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile

Description

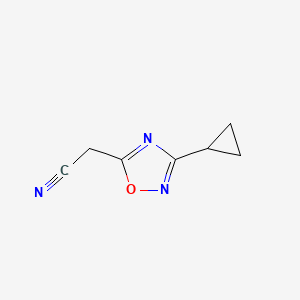

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and an acetonitrile moiety at position 4. The oxadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributes to the compound’s stability and electronic properties. The cyclopropyl substituent introduces steric rigidity and moderate lipophilicity, while the acetonitrile group enhances reactivity, making the compound a versatile intermediate in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-3-6-9-7(10-11-6)5-1-2-5/h5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMNALKMVRJORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the 1,2,4-oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study published in Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Another critical application is in the development of anticancer agents. Compounds featuring the oxadiazole ring have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can trigger cell death in certain cancer cell lines by activating specific apoptotic pathways . This property makes it a candidate for further development in cancer therapeutics.

Agrochemical Applications

Pesticidal Properties

The compound has shown promise as a pesticide. Its unique structure allows it to act against various pests while being less harmful to beneficial insects. Research has demonstrated that formulations containing this compound can effectively control pest populations in agricultural settings without causing significant ecological disruption .

Herbicidal Activity

In addition to its pesticidal properties, this compound also exhibits herbicidal activity. Studies have reported that it can inhibit the growth of certain weeds, providing an effective means of weed management in crop production . This dual functionality enhances its value in agrochemical formulations.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of oxadiazole units into polymer chains can enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of various oxadiazole derivatives, including this compound. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and S. aureus, suggesting its potential as a potent antimicrobial agent .

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing this compound demonstrated a 60% reduction in pest populations compared to untreated controls. Additionally, the herbicidal activity was noted to improve crop yields by minimizing weed competition .

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

<sup>a</sup>XlogP: Calculated octanol-water partition coefficient. <sup>b</sup>TPSA: Topological polar surface area.

Key Observations:

Substituent Effects on Lipophilicity (XlogP):

- The cyclopropyl derivative (XlogP ~1.5) is less lipophilic than its isopropyl analog (XlogP ~2.0), likely due to the smaller size and reduced hydrophobic surface area of the cyclopropyl group .

- The 3-chlorophenyl-substituted compound (XlogP 2.8) exhibits higher lipophilicity, attributed to the aromatic chloro group’s electron-withdrawing and hydrophobic effects .

Hydrogen Bonding and Polarity: All oxadiazole derivatives lack hydrogen bond donors but have 4–5 acceptors, contributing to moderate-to-high TPSA values (67.6–77.8 Ų). The difluoromethoxy-substituted analog shows the highest TPSA (77.8 Ų) due to additional oxygen and fluorine atoms. The triazole analog , with a 1,2,4-triazole core, introduces one hydrogen bond donor, reducing TPSA (63.3 Ų) compared to oxadiazoles.

Steric and Electronic Effects:

- The cyclopropyl group’s rigid, sp<sup>2</sup>-hybridized structure may enhance metabolic stability compared to bulkier substituents like isopropyl or aryl groups .

- Electron-withdrawing groups (e.g., chlorine, difluoromethoxy) on the oxadiazole ring could modulate reactivity in nucleophilic substitution or cycloaddition reactions .

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 168.15 g/mol

- CAS Number : 1705107-61-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxadiazole ring can engage in hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines:

- Cytotoxic Activity : In vitro studies demonstrated that certain derivatives exhibited IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .

- Mechanism of Induction : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Certain oxadiazole derivatives have shown selective inhibition of carbonic anhydrases (hCA I and II), which are implicated in various physiological processes and diseases .

- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures demonstrated potent HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .

Case Studies

- Cytotoxicity Against Leukemia Cell Lines : A study reported that specific oxadiazole derivatives exhibited sub-micromolar concentrations with significant cytotoxic effects against human T acute lymphoblastic leukemia cell lines (CEM-13 and MT-4) .

- In Vivo Efficacy : Initial studies on animal models indicated that these compounds could effectively reduce tumor growth rates when administered at therapeutic doses, showcasing their potential for further development into anticancer drugs .

Data Table

| Compound Name | CAS Number | Anticancer Activity (IC) | Enzyme Target |

|---|---|---|---|

| This compound | 1705107-61-4 | MCF-7: ~0.65 µM; SK-MEL-2: ~2.41 µM | hCA I & II |

| Oxadiazole Derivative A | - | CEM-13: < 0.5 µM | HDAC |

| Oxadiazole Derivative B | - | U937: ~1 µM | - |

Q & A

Q. What synthetic methodologies are employed to prepare 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetonitrile?

The synthesis typically involves cyclocondensation of nitrile precursors with hydroxylamine derivatives. For example:

- Reacting cyclopropyl-substituted amidoximes with acetonitrile derivatives under acidic conditions to form the 1,2,4-oxadiazole ring.

- Utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .

Key steps include purification via column chromatography and characterization by -NMR and mass spectrometry to confirm the cyclopropyl and oxadiazole moieties .

Q. How is the structural integrity of this compound validated in experimental settings?

- Spectroscopic Analysis : -NMR and -NMR are used to confirm proton environments and carbon frameworks. For instance, the acetonitrile group exhibits a distinct triplet signal near δ 3.5–4.0 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]) and matches the calculated exact mass (± 0.001 Da) .

- X-ray Crystallography : If single crystals are obtained, SHELX software can refine the crystal structure to validate bond lengths and angles .

Q. What are the critical physicochemical properties influencing its solubility and stability?

- LogP (Partition Coefficient) : Predicted to be ~1.52 (indicating moderate lipophilicity), impacting membrane permeability in biological assays.

- Polar Surface Area (PSA) : ~80.5 Ų, suggesting moderate solubility in polar solvents like DMSO or methanol .

- Acid Dissociation Constant (pKa) : ~0.21, indicating stability under acidic conditions but potential degradation in basic environments .

Advanced Research Questions

Q. How does the cyclopropyl group modulate the compound’s reactivity in nucleophilic substitution reactions?

- The cyclopropyl ring introduces steric hindrance and electronic effects , stabilizing transition states in ring-opening reactions. For example, in the presence of Grignard reagents, the oxadiazole ring may undergo cleavage, forming cyano-containing intermediates .

- Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity in derivatization reactions .

Q. What strategies are employed to analyze conflicting bioactivity data in antimicrobial assays?

- Dose-Response Curves : Compare IC values across bacterial strains (e.g., S. aureus vs. E. coli) to identify structure-activity relationships (SAR).

- Control Experiments : Validate results using reference standards (e.g., metronidazole) and replicate assays to rule out false positives/negatives .

- Mechanistic Studies : Use fluorescence-based assays to assess membrane disruption or enzyme inhibition pathways .

Q. How can computational tools predict metabolic pathways and degradation products?

- In Silico Metabolism Prediction : Software like ADMET Predictor or GLORY identifies potential Phase I/II metabolites (e.g., oxidative cleavage of the oxadiazole ring or acetonitrile hydrolysis).

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to prioritize lab-scale stability tests .

Q. What experimental precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of acetonitrile vapors.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Key Research Gaps and Future Directions

- Synthetic Scalability : Optimize microwave-assisted protocols for gram-scale production.

- Toxicity Profiling : Conduct in vivo studies to assess acute/chronic toxicity and neurotoxic effects of acetonitrile metabolites.

- Hybrid Derivatives : Explore coupling with cinnamyl or pyridyl groups to enhance bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.